molecular formula C8H10BrNO B15149477 (2-Amino-5-bromo-4-methylphenyl)methanol

(2-Amino-5-bromo-4-methylphenyl)methanol

Cat. No.: B15149477
M. Wt: 216.07 g/mol
InChI Key: SAIQWSMSLQELSJ-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group, a bromine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromo-4-methylphenyl)methanol typically involves the bromination of 2-amino-4-methylphenol followed by a reduction reaction. The bromination can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-amino-5-bromo-4-methylphenol is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromo-4-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-5-bromo-4-methylbenzaldehyde or 2-amino-5-bromo-4-methylacetophenone.

    Reduction: Formation of 2-amino-5-bromo-4-methylphenylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromo-4-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-4-methylphenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromophenol: Similar structure but lacks the methyl group.

    2-Amino-4-methylphenol: Similar structure but lacks the bromine atom.

    2-Amino-5-bromo-4-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(2-Amino-5-bromo-4-methylphenyl)methanol is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(2-amino-5-bromo-4-methylphenyl)methanol

InChI

InChI=1S/C8H10BrNO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4,10H2,1H3

InChI Key

SAIQWSMSLQELSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)N

Origin of Product

United States

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